Cas no 1269293-72-2 (5-amino-2-chloropyridin-4-ol hydrochloride)
5-amino-2-chloropyridin-4-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 5-amino-2-chloropyridin-4-ol hydrochloride
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5-amino-2-chloropyridin-4-ol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029192365-5g |
5-Amino-2-chloropyridin-4-ol hydrochloride |
1269293-72-2 | 97% | 5g |
$1,374.84 | 2022-04-03 | |
| Alichem | A029192365-10g |
5-Amino-2-chloropyridin-4-ol hydrochloride |
1269293-72-2 | 97% | 10g |
$1,838.48 | 2022-04-03 | |
| Alichem | A029192365-25g |
5-Amino-2-chloropyridin-4-ol hydrochloride |
1269293-72-2 | 97% | 25g |
$3,350.00 | 2022-04-03 | |
| Ambeed | A593732-1g |
5-Amino-2-chloropyridin-4-ol hydrochloride |
1269293-72-2 | 97% | 1g |
$349.0 | 2024-04-25 |
5-amino-2-chloropyridin-4-ol hydrochloride Suppliers
5-amino-2-chloropyridin-4-ol hydrochloride Related Literature
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
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Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
Additional information on 5-amino-2-chloropyridin-4-ol hydrochloride
Introduction to 5-amino-2-chloropyridin-4-ol hydrochloride (CAS No. 1269293-72-2)
5-amino-2-chloropyridin-4-ol hydrochloride, identified by the chemical abstracts service number 1269293-72-2, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to the pyridine family, a heterocyclic aromatic organic compound that has garnered considerable attention due to its versatile applications in medicinal chemistry. The structural features of 5-amino-2-chloropyridin-4-ol hydrochloride, particularly the presence of both amino and hydroxyl functional groups along with a chlorine substituent, make it a valuable scaffold for the development of various bioactive molecules.
The compound’s unique chemical properties stem from its pyridine core, which is a six-membered aromatic ring containing one nitrogen atom. This nitrogen atom contributes to the molecule’s basicity, allowing it to form salts and interact with acidic or basic functional groups in biological systems. The 5-amino group at the 5-position of the pyridine ring enhances its reactivity, making it a potential site for further functionalization through various chemical reactions such as condensation, alkylation, or acylation. The 2-chloro substituent at the 2-position introduces electrophilic characteristics, facilitating nucleophilic substitution reactions that can be exploited in drug synthesis.
The hydrochloride salt form of this compound (5-amino-2-chloropyridin-4-ol hydrochloride) improves its solubility in aqueous solutions, which is a critical factor for pharmaceutical applications. Solubility is often a determining factor in drug bioavailability and formulation development, and compounds that exhibit good solubility are generally more favorable for therapeutic use. Additionally, the salt form can enhance the stability of the active pharmaceutical ingredient (API), ensuring that it remains effective throughout its shelf life.
Recent advancements in medicinal chemistry have highlighted the importance of pyridine derivatives in drug discovery. Pyridine-based compounds are widely recognized for their ability to modulate biological pathways and interact with target proteins or enzymes. For instance, many kinase inhibitors used in cancer therapy contain pyridine moieties in their structures. The presence of both amino and hydroxyl groups in 5-amino-2-chloropyridin-4-ol hydrochloride provides multiple sites for interaction with biological targets, making it a promising candidate for further investigation.
One of the most intriguing aspects of this compound is its potential as an intermediate in synthesizing more complex pharmacophores. Researchers have leveraged similar pyridine derivatives to develop novel therapeutic agents targeting various diseases, including infectious diseases and chronic conditions like diabetes and cardiovascular disorders. The chlorine atom at the 2-position can be readily displaced by nucleophiles, enabling the introduction of diverse functional groups that can fine-tune the pharmacological properties of the resulting molecule.
In academic research, 5-amino-2-chloropyridin-4-ol hydrochloride has been employed in studies aimed at understanding how structural modifications influence biological activity. By systematically altering substituents on the pyridine ring, scientists can gain insights into structure-activity relationships (SAR), which are fundamental to rational drug design. Such studies not only contribute to our understanding of how drugs work but also provide practical tools for designing more effective therapeutic agents.
The pharmaceutical industry has also shown interest in this compound due to its potential applications in developing small-molecule drugs. Small molecules are preferred over biologics in many cases because they are generally easier to synthesize, manufacture, and administer. 5-amino-2-chloropyridin-4-ol hydrochloride could serve as a key building block for libraries of compounds that can be screened for biological activity using high-throughput screening (HTS) techniques.
Another area where this compound has found utility is in materials science. Pyridine derivatives are known for their ability to form coordination complexes with metals, which has implications in catalysis and material design. The amino and hydroxyl groups can act as ligands, binding to metal ions and facilitating various chemical transformations. Such complexes have been explored in areas ranging from industrial catalysis to smart materials capable of responding to environmental stimuli.
The synthesis of 5-amino-2-chloropyridin-4-ol hydrochloride typically involves multi-step organic reactions starting from commercially available precursors such as 2-chloronicotinic acid or 4-hydroxypyridine derivatives. The introduction of the amino group often requires reductive amination or similar strategies, while the chlorination step can be achieved using chlorinating agents like phosphorus oxychloride or thionyl chloride. The final step involves converting the free base into its hydrochloride salt through treatment with hydrochloric acid gas or an aqueous solution of HCl.
Quality control and analytical characterization are crucial steps in ensuring the purity and consistency of 5-amino-2-chloropyridin-4-ol hydrochloride. Techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), high-performance liquid chromatography (HPLC), and X-ray crystallography are commonly employed to confirm the molecular structure and assess impurity profiles. These analytical methods provide essential data for regulatory submissions and ensure that the compound meets pharmaceutical standards before being used in clinical trials or commercial products.
The safety profile of any chemical compound is another critical consideration before it can be used therapeutically or industrially. While 5-amino-2-chloropyridin-4-ol hydrochloride has not been extensively studied from a toxicological standpoint, preliminary studies suggest that it exhibits moderate solubility and stability under standard conditions. However, comprehensive toxicological assessments would be necessary before considering its use in human or animal health applications.
In conclusion,5-amino-2-chloropyridin-4-ol hydrochloride (CAS No. 1269293-72-2) is a versatile compound with significant potential in pharmaceutical research and development. Its unique structural features make it an attractive scaffold for designing novel bioactive molecules, while its salt form enhances solubility and stability—key factors for successful drug development. As research continues to uncover new applications for pyridine derivatives,5-amino-2-chloropyridin-4-ol hydrochloride may play an increasingly important role in addressing unmet medical needs.
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